Theanderose

Übersicht

Beschreibung

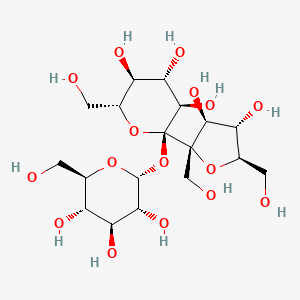

Theanderose is a trisaccharide—a type of sugar composed of three monosaccharide units. It is relatively rare in nature and has garnered interest due to its occurrence in response to cold acclimation in certain plants. Cold acclimation is the process by which plants adapt to low temperatures. Theanderose is induced by abscisic acid (ABA) , a major stress-linked hormone in plants . Despite its scarcity, the biochemistry of theanderose production remains somewhat enigmatic.

Molecular Structure Analysis

Wissenschaftliche Forschungsanwendungen

Food Industry: Sweetener Development

Theanderose has potential as a sweetener in the food industry due to its structure, which is composed of glucose and fructose . Its non-reducing sugar nature makes it stable under heat and acidic conditions, ideal for baking and beverage applications. The development of efficient and cost-effective procedures for the biosynthesis of Theanderose could help expand its use as a sweetener, especially considering its low caloric value and non-cariogenic properties .

Biomedical Applications: Drug Delivery Systems

Research suggests that Theanderose could be used to create novel drug delivery systems. Its oligosaccharide structure may enhance the stability of therapeutic compounds and improve their bioavailability. The regiospecificity of its enzymatic synthesis ensures high purity, which is crucial for biomedical applications .

Agricultural Sector: Plant Growth Promoters

Isomaltosylfructoside can act as a carbon source for beneficial soil microbes, promoting plant growth. Its structure allows it to be utilized slowly by microbes, providing a sustained release of nutrients to plants. This application is particularly valuable in organic farming, where synthetic fertilizers are limited .

Cosmetic Industry: Humectants

The hygroscopic nature of Theanderose makes it an excellent humectant in cosmetic products. It can help maintain moisture in skin care formulations, leading to products that can offer enhanced hydration and improved skin feel .

Nutraceuticals: Prebiotic Supplements

Due to its oligosaccharide form, Theanderose could serve as a prebiotic, selectively stimulating the growth of beneficial gut bacteria. This application has implications for improving gut health and enhancing the immune system .

Environmental Science: Biodegradable Plastics

Theanderose’s unique sugar structure could be utilized in the synthesis of biodegradable plastics. As a renewable resource, it offers an eco-friendly alternative to traditional petrochemical-based plastics, contributing to reduced environmental impact .

Food Preservation: Antimicrobial Agents

Theanderose may have antimicrobial properties that can be harnessed in food preservation. Its incorporation into packaging materials or as a direct additive could help extend the shelf life of perishable goods by inhibiting the growth of spoilage organisms .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, Theanderose can be used as a standard in chromatography for the identification and quantification of sugars in various samples. Its distinct structure allows for precise calibration and accurate analysis .

Wirkmechanismus

Target of Action

Isomaltosylfructoside, also known as Theanderose, is a non-reducing trisaccharide composed of glucose and fructose . It is produced as a minor acceptor product in reactions of alternansucrase . The primary targets of Isomaltosylfructoside are the enzymes involved in its synthesis, particularly glucansucrases . These enzymes synthesize α-D-glucans via glucosyl transfer from sucrose .

Mode of Action

Isomaltosylfructoside is synthesized in high yields by variants of glucansucrases engineered to contain a single point mutation at a key leucine residue involved in acceptor substrate binding . This interaction with its target enzymes results in the production of Isomaltosylfructoside .

Biochemical Pathways

The biochemical pathway involved in the production of Isomaltosylfructoside involves two main steps . The first step is the enzyme-catalyzed transfructosylation reaction using maltose and fructose as substrates . The second step involves isomaltosylation .

Pharmacokinetics

It is known that it has a high solubility and good thermal stability These properties could potentially impact its bioavailability

Result of Action

The result of the action of Isomaltosylfructoside is the production of a non-reducing trisaccharide that has a high solubility and good thermal stability . It can also be used as a substitute sweetener for diabetics .

Action Environment

The action of Isomaltosylfructoside is influenced by the environment in which it is produced. The enzymes involved in its synthesis, particularly glucansucrases, are produced by certain lactic acid bacteria . The yield of Isomaltosylfructoside can be influenced by factors such as the specific strain of bacteria used, the conditions under which they are grown, and the specific substrates provided for the enzymatic reactions .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(31-5)34-18(15(30)12(27)9(24)6(2-20)33-18)17(4-22)14(29)10(25)7(3-21)32-17/h5-16,19-30H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWESPNLLJKPBBH-JJNZJHQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175558 | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isomaltosylfructoside | |

CAS RN |

21291-36-1 | |

| Record name | Isomaltosylfructoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

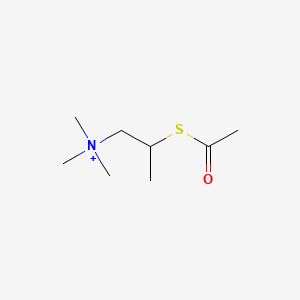

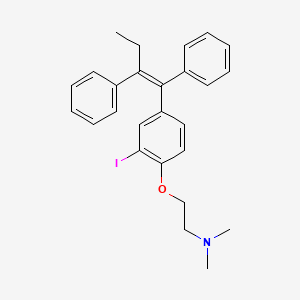

![2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1229568.png)

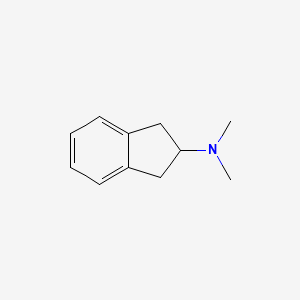

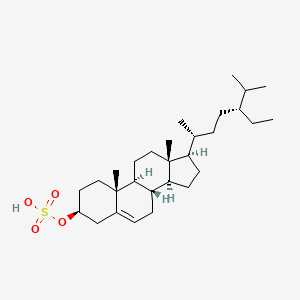

![1-(4-Methoxyphenyl)-3-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B1229569.png)

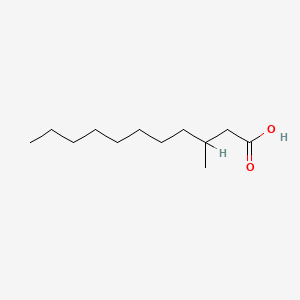

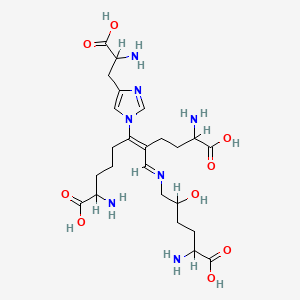

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)

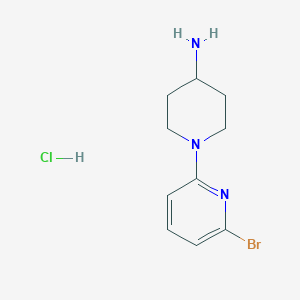

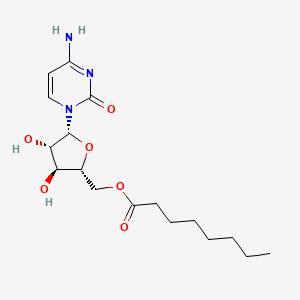

![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)